molecular formula C6H10O2S B11721215 Methyl 3-ethylsulfanylprop-2-enoate

Methyl 3-ethylsulfanylprop-2-enoate

Cat. No.: B11721215
M. Wt: 146.21 g/mol
InChI Key: HPXPBKCQLFPGCE-UHFFFAOYSA-N
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Description

Methyl 3-ethylsulfanylprop-2-enoate: is an organic compound with the molecular formula C6H10O2S. It is also known by its IUPAC name, methyl (E)-3-(ethylthio)acrylate . This compound is characterized by the presence of an ester functional group and an ethylthio substituent on the propenoate backbone. It is a liquid at room temperature and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-ethylsulfanylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethylthiol with methyl acrylate under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-ethylsulfanylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA.

    Reduction: LiAlH4.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Methyl 3-ethylsulfanylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-ethylsulfanylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The ethylthio group can be oxidized or substituted, leading to the formation of different products that can interact with biological molecules .

Comparison with Similar Compounds

    Methyl 3-methylsulfanylprop-2-enoate: Similar structure but with a methylthio group instead of an ethylthio group.

    Ethyl 3-ethylsulfanylprop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl 3-ethylsulfanylprop-2-enoate is unique due to the presence of both an ester and an ethylthio group, which allows it to undergo a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .

Properties

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

methyl 3-ethylsulfanylprop-2-enoate

InChI

InChI=1S/C6H10O2S/c1-3-9-5-4-6(7)8-2/h4-5H,3H2,1-2H3

InChI Key

HPXPBKCQLFPGCE-UHFFFAOYSA-N

Canonical SMILES

CCSC=CC(=O)OC

Origin of Product

United States

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